5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
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Overview
Description
5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazine ring using tert-butyl halides in the presence of a base.
Attachment of the dichlorophenyl group: This is usually done through a coupling reaction, such as the Suzuki-Miyaura coupling, where a dichlorophenyl boronic acid is reacted with a halogenated pyrazine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-N-(3-hydroxy-4-chlorophenyl)pyrazine-2-carboxamide
- 5-tert-butyl-6-chloro-N-(3-fluorophenyl)pyrazine-2-carboxamide
- 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide
Uniqueness
5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
879131-41-6 |
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Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O/c1-15(2,3)13-8-18-12(7-19-13)14(21)20-9-4-5-10(16)11(17)6-9/h4-8H,1-3H3,(H,20,21) |
InChI Key |
ZTEMAJYUYBLQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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